5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide
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Description
5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C9H11BrFNO2S . It has a molecular weight of 296.20 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 296.20 g/mol . The compound is used for research and development purposes and should be stored in a dry, sealed place .Scientific Research Applications
Applications in Drug Development
Benzenesulfonamide derivatives have been explored for their potential therapeutic benefits, acting as inhibitors of various enzymes crucial for disease progression. For example, studies on compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have identified their significance as selective inhibitors of cyclooxygenase-2 (COX-2), showing promise for the treatment of inflammation, pain, and potentially cancer (Hashimoto et al., 2002). Similarly, benzenesulfonamide derivatives have shown inhibition of carbonic anhydrases, enzymes involved in various physiological and pathological processes, indicating their potential in treating conditions like glaucoma, epilepsy, and certain cancers (Gul et al., 2016).
Material Science and Chemistry
In material science and chemistry, benzenesulfonamide derivatives have been applied in the synthesis and design of novel materials with enhanced properties. For instance, the study on fluorinated benzenesulfonamide complexes with carbonic anhydrase shows the potential of these compounds in designing new materials with specific biochemical interactions (Dugad et al., 1989). Moreover, benzenesulfonamides have been investigated for their role in corrosion inhibition, highlighting their application in protecting metals and alloys in various industrial contexts (Kaya et al., 2016).
Properties
IUPAC Name |
5-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIXUTGXWLRUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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